13-bromo-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
CAS No.: 134698-42-3
Cat. No.: VC3802388
Molecular Formula: C13H11BrN4O
Molecular Weight: 319.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134698-42-3 |
|---|---|
| Molecular Formula | C13H11BrN4O |
| Molecular Weight | 319.16 g/mol |
| IUPAC Name | 13-bromo-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
| Standard InChI | InChI=1S/C13H11BrN4O/c1-2-18-11-9(6-8(14)7-16-11)13(19)17-10-4-3-5-15-12(10)18/h3-7H,2H2,1H3,(H,17,19) |
| Standard InChI Key | WTTXVIRIPXYRIW-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C=CC=N2)NC(=O)C3=C1N=CC(=C3)Br |
| Canonical SMILES | CCN1C2=C(C=CC=N2)NC(=O)C3=C1N=CC(=C3)Br |
Introduction
Structural Elucidation and Molecular Properties
IUPAC Nomenclature and Connectivity
The systematic name delineates a pentadecacyclic system with bridgehead numbering:
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Tetrazatricyclo[9.4.0.03,8]: Indicates a tricyclic scaffold comprising 9-, 4-, and 0-membered rings, with bridge junctions at positions 3 and 8.
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Bromo substituent: Positioned at C13, influencing electronic distribution and steric interactions.
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Ethyl group: At C2, contributing to hydrophobic interactions in biological systems.
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Keto functionality: At C10, a potential hydrogen bond acceptor .
Table 1: Comparative Structural Features of Tetrazatricyclo Derivatives
The bromine atom at C13 enhances electrophilic aromatic substitution resistance while increasing molecular polarizability, as evidenced by computed LogP values of 2.96 . X-ray crystallography of analogous structures reveals planar aromatic regions with distortion angles ≤15° at the ethyl-substituted bridgehead .
Synthetic Methodologies and Reaction Optimization
Multi-Step Synthesis Framework
The synthesis involves three critical stages:
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Core Assembly: Cyclocondensation of diaminopyridine derivatives with α,β-unsaturated ketones under Mitsunobu conditions yields the tricyclic diazepinone scaffold.
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Late-Stage Bromination: Electrophilic bromination using molecular bromine (Br₂) in dichloromethane at -15°C achieves regioselective substitution at C13 (yield: 68–72%) .
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Ethyl Group Introduction: Ullmann coupling with ethyl iodide and CuI/bipyridine catalyst installs the C2 ethyl moiety (75% yield, 24 h reflux in DMF).
Table 2: Reaction Conditions for Key Transformations
| Step | Reagents/Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Cyclocondensation | DIAD, PPh₃, THF, 0°C to rt | 82 | >95:5 |
| Bromination | Br₂ (1.1 eq), CH₂Cl₂, -15°C, 2 h | 70 | C13 > C11 |
| Ethylation | Ethyl iodide, CuI, bipyridine, DMF, 110°C | 75 | Monoalkyl |
Machine learning models trained on HTE datasets (500+ reactions) predict bromination regioselectivity with 92% accuracy for known substrates, though performance drops to 67% for novel analogs .
Physicochemical and Stability Profiles
Solubility and Partitioning
The compound exhibits limited aqueous solubility (0.12 mg/mL in PBS pH 7.4) but shows improved organic phase partitioning (LogD₇.₄ = 2.31) compared to non-brominated analogs (LogD = 1.89) . Thermal stability analyses (TGA/DSC) indicate decomposition onset at 218°C, with a glass transition temperature (Tg) of 89°C, suitable for melt-processing in polymer composites .
Metabolic Stability
Incubation with human liver microsomes (HLM) reveals a half-life of 42 minutes, significantly longer than des-bromo derivatives (t₁/₂ = 12 min). CYP3A4-mediated oxidation at the ethyl side chain generates a primary alcohol metabolite (m/z 319 → 335).
Biological Activity and Target Engagement
Antiproliferative Effects
Screening against NCI-60 cell lines reveals selective activity in leukemia (CCRF-CEM, GI₅₀ = 8.9 μM) and prostate cancer (PC-3, GI₅₀ = 11.2 μM) models. Mechanistic studies implicate topoisomerase IIα inhibition (65% at 10 μM) without DNA intercalation .
Computational Modeling and Predictive Analytics
Quantum Mechanical (QM) Descriptors
DFT calculations (B3LYP/6-311+G**) quantify electronic effects:
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Bromine reduces HOMO-LUMO gap by 0.8 eV vs. chloro analog (5.2 → 4.4 eV)
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NBO analysis shows 12% p-orbital contribution from Br to adjacent C13-C14 σ* antibond
ML-Driven Reaction Yield Prediction
A gradient-boosted regression model trained on 1,200 HTE reactions predicts bromination yields (MAE = 4.2%) using 2D/3D molecular descriptors. Critical features include molecular polarizability (SHED_AT) and bridgehead strain energy .
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